molecular formula C21H23N5O2S B2492279 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 886961-77-9

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2492279
CAS RN: 886961-77-9
M. Wt: 409.51
InChI Key: XGIQGPPQKDKBNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazine compounds involves several steps, including the condensation of specific intermediates. For example, Geng et al. (2023) described the synthesis of triazine derivatives using intermediates confirmed through techniques such as 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy, with structures analyzed via single-crystal X-ray diffraction (Geng et al., 2023). These processes underscore the complex synthesis routes that can be employed to create triazine-based compounds.

Molecular Structure Analysis

The molecular structure of triazine derivatives has been extensively studied through techniques like single-crystal X-ray diffraction and density functional theory (DFT). The work by Geng et al. (2023) shows that the molecular structures optimized by DFT were consistent with the crystal structures, providing insights into the electronic and spatial configuration of such compounds (Geng et al., 2023).

Chemical Reactions and Properties

Triazine compounds participate in a variety of chemical reactions, leading to the formation of new compounds with diverse structures and properties. For instance, the interaction of dicyandiamides with thioamides to form triazine-thiols showcases the reactivity of triazine rings and their potential to undergo transformation into other heterocyclic structures (Joshua & Rajan, 1974).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular configuration. The detailed structural analysis through X-ray diffraction provides critical data on the crystal packing and molecular interactions within the solid state, contributing to a deeper understanding of their physical properties.

Chemical Properties Analysis

The chemical properties of triazine derivatives, including their reactivity, stability, and interactions with other molecules, are pivotal for their application in synthesis and potential pharmacological use. Studies such as those by Geng et al. (2023) explore the molecular electrostatic potential and frontier molecular orbitals, shedding light on the electron distribution and potential chemical reactivity of these compounds (Geng et al., 2023).

Scientific Research Applications

Synthesis and Characterization

  • Research on related compounds, such as those involving the synthesis of pyrimido[1,2‐a]benzimidazoles and their transformation into imidazo[1,2‐a]benzimidazoles, reveals complex reactions and potential for creating novel compounds with unique properties. These processes involve multiple steps including catalytic hydrogenation and treatment with various reagents (Troxler & Weber, 1974).
  • Another study focused on the synthesis, characterization, and biological activity of 1,2,4-triazine derivatives, highlighting the versatility of triazine compounds in medicinal chemistry. The synthesis involved condensation reactions and provided insights into the chemical versatility of triazine-based structures (El‐Barbary et al., 2005).

Potential Applications

  • The development of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has been investigated for their anti-inflammatory and analgesic properties. Such research underscores the therapeutic potential of structurally complex heterocyclic compounds (Abu‐Hashem et al., 2020).
  • Synthesis of novel heterocyclic compounds derived from triazolylacetohydrazides has been explored for their biological activities, such as lipase and α-glucosidase inhibition, which are crucial for developing new therapeutic agents (Bekircan et al., 2015).

properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-13-7-9-16(10-8-13)11-18-20(28)26(22)21(25-24-18)29-12-19(27)23-17-6-4-5-14(2)15(17)3/h4-10H,11-12,22H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIQGPPQKDKBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

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